molecular formula C18H12N2OS2 B125127 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 142465-09-6

3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No. B125127
M. Wt: 336.4 g/mol
InChI Key: JWFKCKHXCWRVDN-UHFFFAOYSA-N
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Description

The compound of interest, 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, is a thienopyrimidinone derivative. Thienopyrimidinones are a class of heterocyclic compounds that have garnered attention due to their diverse pharmacological properties, including anti-inflammatory, analgesic, antiarrhythmic, and antimicrobial activities . These compounds are characterized

Scientific Research Applications

Catalyst and Synthetic Applications

The pyranopyrimidine core, similar in structure to 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, serves as a crucial precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The compound is used in the synthesis of various derivatives, offering a wide range of applicability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of such compounds. The development and application of these hybrid catalysts have been extensively studied, focusing on synthetic pathways and the recyclability of the catalysts, demonstrating their significance in medicinal chemistry and the pharmaceutical industry (Parmar, Vala, & Patel, 2023).

Anticancer and Anti-inflammatory Properties

Compounds structurally related to 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, such as substituted 1,2,3,4 tetrahydropyrimidine derivatives, have shown potent in-vitro anti-inflammatory activity. The research into these compounds includes synthesis, characterization, and analysis of their anti-inflammatory potential, suggesting their relevance in medicinal chemistry for the design of lead molecules targeting anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).

Biological Activities and SAR of Pyrimidine Derivatives

Studies have detailed the synthesis, biological activities, and structure–activity relationships (SARs) of pyrimidine derivatives, a category that includes 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. Pyrimidines exhibit a range of pharmacological effects such as antioxidants, antibacterial, antiviral, antituberculosis, and anti-inflammatory. The synthesis methods, anti-inflammatory effects, and detailed SARs of these derivatives have been extensively reviewed, providing valuable insights for the development of new pyrimidine-based anti-inflammatory agents (Rashid et al., 2021).

Optoelectronic Material Applications

Research indicates that the incorporation of pyrimidine rings, similar to the one present in 3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, into π-extended conjugated systems is of great value for creating novel optoelectronic materials. Pyrimidine derivatives have been explored for applications related to photo- and electroluminescence, proving their significance in the development of electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions. Please refer to the material safety data sheet (MSDS) provided by the supplier for detailed safety information .

properties

IUPAC Name

3,5-diphenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS2/c21-17-15-14(12-7-3-1-4-8-12)11-23-16(15)19-18(22)20(17)13-9-5-2-6-10-13/h1-11H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFKCKHXCWRVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353973
Record name 3,5-Diphenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

CAS RN

142465-09-6
Record name 3,5-Diphenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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